Ajulemic acid

Content Navigation

Cannabinoid studies frequently suffer from psychoactive CB1 artifacts and the metabolic instability of THC-11-oic acid. Ajulemic acid resolves both: its 1',1'-dimethylheptyl side chain confers high stability, while dual CB2/PPAR-γ agonism drives anti-inflammatory and anti-fibrotic signaling without CNS effects. Quantitative highlights: • Upregulates Lipoxin A4 2-5 fold (12/15-LOX pathway) • Reduces pro-collagen type I via PPAR-γ • ≥98% purity solid for reproducible assay controls • Ideal for systemic sclerosis, dermatomyositis, and CF models.

CAS Number

Product Name

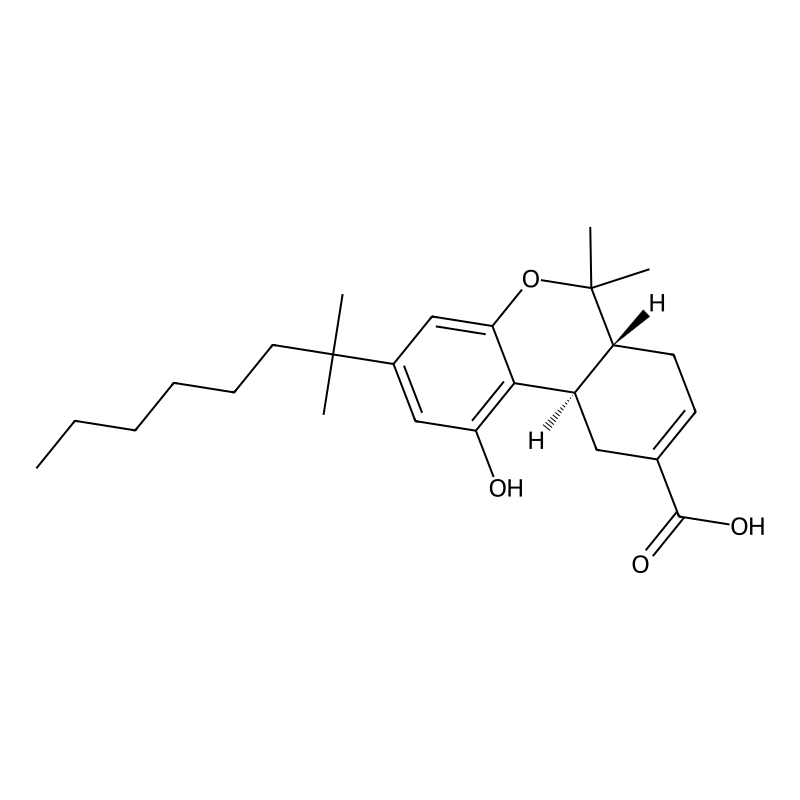

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Ajulemic acid is a synthetic, orally bioavailable cannabinoid derivative structurally related to the natural metabolite Δ9-THC-11-oic acid. By incorporating a 1',1'-dimethylheptyl (DMH) side chain in place of the standard pentyl group, the compound achieves significantly higher metabolic stability and receptor binding affinity [1]. Unlike classical phytocannabinoids, ajulemic acid acts as a preferential cannabinoid receptor type 2 (CB2) agonist and peroxisome proliferator-activated receptor gamma (PPAR-γ) activator, driving anti-inflammatory and anti-fibrotic pathways without inducing central nervous system psychoactivity[2]. For procurement professionals and research scientists, this compound represents a highly stable, dual-mechanism reference material critical for developing pro-resolving therapies that avoid the regulatory and off-target liabilities of traditional cannabinoids[3].

Research Fit

Near-equipotent CB1/CB2 agonist for dual-pathway signaling studies

Extensively studied in inflammation and fibrosis model systems

Supports oral dosing in rodent pharmacology research

References

- [1] Syntheses of Cannabinoid Metabolites: Ajulemic Acid and HU-210. Molecules 2024, 29(2), 526.

- [2] Cannabinoid Compounds as a Pharmacotherapeutic Option for the Treatment of Non-Cancer Skin Diseases. Int. J. Mol. Sci. 2022, 23(24), 15691.

- [3] Ajulemic acid, a synthetic cannabinoid, increases formation of the endogenous proresolving and anti-inflammatory eicosanoid, lipoxin A4. FASEB J. 2009 May; 23(5): 1503–1509.

Substituting ajulemic acid with natural Δ9-THC, CBD, or its direct natural precursor (THC-11-oic acid) compromises both experimental reproducibility and therapeutic targeting. Natural Δ9-THC strongly activates central CB1 receptors, introducing confounding psychoactive effects and regulatory hurdles in preclinical models[1]. Furthermore, the natural THC-11-oic acid metabolite suffers from rapid metabolic degradation in vivo due to its unmodified pentyl side chain [2]. While other synthetic CB2 agonists (such as HU-308) offer receptor selectivity, they function primarily as standard immunosuppressants. In contrast, ajulemic acid actively promotes tissue resolution by stimulating the 12/15-lipoxygenase pathway to produce Lipoxin A4, a distinct biochemical mechanism not replicated by generic in-class substitutes [3].

Substitution Risk

Psychoactivity-related endpoints may confound behavioral readouts in pain and CNS models.

Absence of CB1 engagement may shift pathway interpretation and limit model translatability.

Drug-drug interaction variables may differ, complicating polypharmacy study design.

References

- [1] The Therapeutic Potential of Cannabis in Counteracting Oxidative Stress and Inflammation. Int. J. Mol. Sci. 2021, 22(15), 8044.

- [2] Syntheses of Cannabinoid Metabolites: Ajulemic Acid and HU-210. Molecules 2024, 29(2), 526.

- [3] Ajulemic acid, a synthetic cannabinoid, increases formation of the endogenous proresolving and anti-inflammatory eicosanoid, lipoxin A4. FASEB J. 2009 May; 23(5): 1503–1509.

Enhanced Precursor Suitability and Potency via Side-Chain Modification

Ajulemic acid is engineered with a 1',1'-dimethylheptyl (DMH) side chain, replacing the standard pentyl chain found in natural Δ9-THC. This structural modification enhances its biological activity, yielding functional EC50 values of 11.6 nM for CB1 and 13.4 nM for CB2 . Compared to the natural metabolite THC-11-oic acid, the DMH chain prevents rapid enzymatic degradation, ensuring sustained exposure and stability in preclinical models [1].

| Evidence Dimension | Functional receptor potency (EC50) and structural stability |

| Target Compound Data | Ajulemic acid (DMH side chain): EC50 of 11.6 nM (CB1) and 13.4 nM (CB2) |

| Comparator Or Baseline | Natural Δ9-THC and THC-11-oic acid (pentyl side chain) |

| Quantified Difference | Significantly higher functional potency and resistance to metabolic breakdown |

| Conditions | In vitro receptor activation assays and synthesis stability profiling |

Procurement of the DMH-modified analog is essential for researchers requiring a metabolically stable cannabinoid standard that outlasts natural phytocannabinoids in extended assays.

Active Induction of Pro-Resolving Lipid Mediators

Unlike standard NSAIDs or generic cannabinoids that passively block pro-inflammatory cytokines, ajulemic acid actively drives the resolution of inflammation. In human blood and synovial cell assays, the addition of 0–30 μM ajulemic acid increased the production of Lipoxin A4 (LXA4) by 2- to 5-fold[1]. In murine peritonitis models, this translated to a 7-fold increase in LXA4 and a 25–75% reduction in invading cells, a pathway dependent on 12/15-lipoxygenase[1].

| Evidence Dimension | Lipoxin A4 (LXA4) production |

| Target Compound Data | 2- to 5-fold increase in vitro; 7-fold increase in vivo |

| Comparator Or Baseline | Untreated baseline and standard THC pathways |

| Quantified Difference | 200-500% increase in pro-resolving eicosanoid formation |

| Conditions | Human blood/synovial cells in vitro; murine peritonitis model in vivo |

Buyers targeting active inflammatory resolution rather than passive immunosuppression must select ajulemic acid for its specific capacity to upregulate LXA4.

Purity-Linked Usability and Receptor Selectivity

The pharmacological profile of ajulemic acid is highly dependent on its synthesis purity. Ultrapure ajulemic acid demonstrates an improved affinity for the CB2 receptor over the CB1 receptor, with specific high-purity formulations achieving 20 to 40 times greater affinity for CB2[1]. In contrast, earlier impure syntheses or crude preparations exhibited higher relative affinity for CB1, which risks introducing unwanted psychoactive or central nervous system effects during testing [1].

| Evidence Dimension | CB2 vs. CB1 receptor binding affinity ratio |

| Target Compound Data | Ultrapure ajulemic acid: 20x to 40x greater affinity for CB2 over CB1 |

| Comparator Or Baseline | Impure or early-generation ajulemic acid preparations |

| Quantified Difference | Shift from CB1-dominant or mixed binding to highly selective CB2 preference |

| Conditions | In vitro receptor binding assays and in vivo behavioral models |

Procurement must mandate high-purity ajulemic acid to guarantee peripheral CB2 targeting without confounding CB1-mediated psychoactivity.

PPAR-γ Dependent Anti-Fibrotic Efficacy

Ajulemic acid differentiates itself from standard CB2 agonists by acting as a potent activator of PPAR-γ. In fibroblasts derived from patients with diffuse cutaneous systemic sclerosis, ajulemic acid significantly reduced the amount of pro-collagen type I propeptide secreted into the cell culture medium[1]. This reduction in collagen synthesis is strictly PPAR-γ-dependent, offering a dual-pathway approach to preventing tissue fibrosis that standard cannabinoids like CBD or THC do not replicate [1].

| Evidence Dimension | Pro-collagen type I propeptide reduction |

| Target Compound Data | Significant reduction in pro-collagen type I secretion |

| Comparator Or Baseline | Standard cannabinoids (THC/CBD) lacking strong dual PPAR-γ/CB2 anti-fibrotic synergy |

| Quantified Difference | Direct suppression of fibrotic markers via a dual-receptor mechanism |

| Conditions | Cell culture of fibroblasts from systemic sclerosis patients |

For researchers developing treatments for scleroderma or dermatomyositis, ajulemic acid provides a validated, dual-action mechanism that directly halts collagen overproduction.

Anti-Fibrotic Therapeutics Development

Due to its ability to reduce pro-collagen type I propeptide via PPAR-γ activation, ajulemic acid is a highly suitable precursor and reference compound for modeling treatments for systemic sclerosis, dermatomyositis, and cystic fibrosis-related tissue damage [1].

Pro-Resolving Lipid Mediator (SPM) Assays

Because it specifically upregulates Lipoxin A4 (LXA4) production by 2- to 5-fold in human cells, ajulemic acid serves as a critical positive control in specialized assays evaluating the 12/15-lipoxygenase pathway and the active resolution of inflammation[2].

Non-Psychoactive Cannabinoid Formulation Baselines

The compound's 1',1'-dimethylheptyl side chain provides enhanced metabolic stability compared to natural THC-11-oic acid. This makes ultrapure ajulemic acid an ideal stable active pharmaceutical ingredient (API) baseline for developing oral cannabinoid formulations that require high CB2 selectivity without CB1-mediated CNS side effects [3].

Application Fit Matrix

References

- [1] Cannabinoid Compounds as a Pharmacotherapeutic Option for the Treatment of Non-Cancer Skin Diseases. Int. J. Mol. Sci. 2022, 23(24), 15691.

- [2] Ajulemic acid, a synthetic cannabinoid, increases formation of the endogenous proresolving and anti-inflammatory eicosanoid, lipoxin A4. FASEB J. 2009 May; 23(5): 1503–1509.

- [3] US Patent 10154986B2: Ultrapure tetrahydrocannabinol-11-oic acids.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Cannabinoid

CNR2 [HSA:1269] [KO:K04278]

Other CAS

Wikipedia

2: Lucattelli M, Fineschi S, Selvi E, Garcia Gonzalez E, Bartalesi B, De Cunto G, Lorenzini S, Galeazzi M, Lungarella G. Ajulemic acid exerts potent anti-fibrotic effect during the fibrogenic phase of bleomycin lung. Respir Res. 2016 May 6;17(1):49. doi: 10.1186/s12931-016-0373-0. PubMed PMID: 27153807; PubMed Central PMCID: PMC4859981.

3: Boychuk DG, Goddard G, Mauro G, Orellana MF. The effectiveness of cannabinoids in the management of chronic nonmalignant neuropathic pain: a systematic review. J Oral Facial Pain Headache. 2015 Winter;29(1):7-14. doi: 10.11607/ofph.1274. Review. PubMed PMID: 25635955.

4: Burstein SH, Tepper MA. In vitro metabolism and metabolic effects of ajulemic acid, a synthetic cannabinoid agonist. Pharmacol Res Perspect. 2013 Dec;1(2):e00017. doi: 10.1002/prp2.17. Epub 2013 Dec 15. PubMed PMID: 25505570; PubMed Central PMCID: PMC4186433.

5: Tepper MA, Zurier RB, Burstein SH. Ultrapure ajulemic acid has improved CB2 selectivity with reduced CB1 activity. Bioorg Med Chem. 2014 Jul 1;22(13):3245-51. doi: 10.1016/j.bmc.2014.04.062. Epub 2014 May 9. PubMed PMID: 24856183.

6: Foadi N, Berger C, Pilawski I, Stoetzer C, Karst M, Haeseler G, Wegner F, Leffler A, Ahrens J. Inhibition of voltage-gated Na⁺ channels by the synthetic cannabinoid ajulemic acid. Anesth Analg. 2014 Jun;118(6):1238-45. doi: 10.1213/ANE.0000000000000188. PubMed PMID: 24755846.

7: Burstein SH. The cannabinoid acids, analogs and endogenous counterparts. Bioorg Med Chem. 2014 May 15;22(10):2830-43. doi: 10.1016/j.bmc.2014.03.038. Epub 2014 Apr 1. Review. PubMed PMID: 24731541; PubMed Central PMCID: PMC4351512.

8: Gonzalez EG, Selvi E, Balistreri E, Akhmetshina A, Palumbo K, Lorenzini S, Lazzerini PE, Montilli C, Capecchi PL, Lucattelli M, Baldi C, Gianchecchi E, Galeazzi M, Pasini FL, Distler JH. Synthetic cannabinoid ajulemic acid exerts potent antifibrotic effects in experimental models of systemic sclerosis. Ann Rheum Dis. 2012 Sep;71(9):1545-51. doi: 10.1136/annrheumdis-2011-200314. Epub 2012 Apr 4. PubMed PMID: 22492781.

9: Foadi N, Leuwer M, Demir R, Dengler R, Buchholz V, de la Roche J, Karst M, Haeseler G, Ahrens J. Lack of positive allosteric modulation of mutated alpha(1)S267I glycine receptors by cannabinoids. Naunyn Schmiedebergs Arch Pharmacol. 2010 May;381(5):477-82. doi: 10.1007/s00210-010-0506-9. Epub 2010 Mar 26. PubMed PMID: 20339834.

10: O'Sullivan SE, Kendall DA. Cannabinoid activation of peroxisome proliferator-activated receptors: potential for modulation of inflammatory disease. Immunobiology. 2010 Aug;215(8):611-6. doi: 10.1016/j.imbio.2009.09.007. Epub 2009 Oct 14. Review. PubMed PMID: 19833407.

11: Burstein SH, Zurier RB. Cannabinoids, endocannabinoids, and related analogs in inflammation. AAPS J. 2009 Mar;11(1):109-19. doi: 10.1208/s12248-009-9084-5. Epub 2009 Feb 6. Review. PubMed PMID: 19199042; PubMed Central PMCID: PMC2664885.

12: Zurier RB, Sun YP, George KL, Stebulis JA, Rossetti RG, Skulas A, Judge E, Serhan CN. Ajulemic acid, a synthetic cannabinoid, increases formation of the endogenous proresolving and anti-inflammatory eicosanoid, lipoxin A4. FASEB J. 2009 May;23(5):1503-9. doi: 10.1096/fj.08-118323. Epub 2009 Jan 5. PubMed PMID: 19124557; PubMed Central PMCID: PMC2669421.

13: Ahrens J, Leuwer M, Demir R, Krampfl K, de la Roche J, Foadi N, Karst M, Haeseler G. Positive allosteric modulatory effects of ajulemic acid at strychnine-sensitive glycine alpha1- and alpha1beta-receptors. Naunyn Schmiedebergs Arch Pharmacol. 2009 Apr;379(4):371-8. doi: 10.1007/s00210-008-0366-8. Epub 2008 Nov 5. PubMed PMID: 18985319.

14: Stebulis JA, Johnson DR, Rossetti RG, Burstein SH, Zurier RB. Ajulemic acid, a synthetic cannabinoid acid, induces an antiinflammatory profile of eicosanoids in human synovial cells. Life Sci. 2008 Nov 7;83(19-20):666-70. doi: 10.1016/j.lfs.2008.09.004. Epub 2008 Sep 21. PubMed PMID: 18840450.

15: Russo EB. Cannabinoids in the management of difficult to treat pain. Ther Clin Risk Manag. 2008 Feb;4(1):245-59. PubMed PMID: 18728714; PubMed Central PMCID: PMC2503660.

16: Karst M, Bernateck M. [Pain relief with cannabinoids-- the importance of endocannabinoids and cannabinoids for pain therapy]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2008 Jul;43(7-8):522-8. doi: 10.1055/s-0028-1083094. Review. German. PubMed PMID: 18671173.

17: Hayn MH, Ballesteros I, de Miguel F, Coyle CH, Tyagi S, Yoshimura N, Chancellor MB, Tyagi P. Functional and immunohistochemical characterization of CB1 and CB2 receptors in rat bladder. Urology. 2008 Nov;72(5):1174-8. doi: 10.1016/j.urology.2008.03.044. Epub 2008 May 12. PubMed PMID: 18468662.

18: Parker J, Atez F, Rossetti RG, Skulas A, Patel R, Zurier RB. Suppression of human macrophage interleukin-6 by a nonpsychoactive cannabinoid acid. Rheumatol Int. 2008 May;28(7):631-5. Epub 2007 Nov 27. PubMed PMID: 18040689.

19: George KL, Saltman LH, Stein GS, Lian JB, Zurier RB. Ajulemic acid, a nonpsychoactive cannabinoid acid, suppresses osteoclastogenesis in mononuclear precursor cells and induces apoptosis in mature osteoclast-like cells. J Cell Physiol. 2008 Mar;214(3):714-20. PubMed PMID: 17786950.

20: Klein TW, Newton CA. Therapeutic potential of cannabinoid-based drugs. Adv Exp Med Biol. 2007;601:395-413. Review. PubMed PMID: 17713029.

Explore Compound Types